Pyrrolidine, 2-(3-butynyl)-, (R)- (9CI)
Description
Pyrrolidine, 2-(3-butynyl)-, (R)- (9CI) is a chiral pyrrolidine derivative featuring a 3-butynyl substituent at the 2-position of the pyrrolidine ring. The compound’s (R)-stereochemistry and alkyne functional group distinguish it from other pyrrolidine derivatives.
Properties
CAS No. |
185114-98-1 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.199 |
IUPAC Name |
(2R)-2-but-3-ynylpyrrolidine |
InChI |
InChI=1S/C8H13N/c1-2-3-5-8-6-4-7-9-8/h1,8-9H,3-7H2/t8-/m1/s1 |
InChI Key |
XWROMASYPDTXKM-MRVPVSSYSA-N |
SMILES |
C#CCCC1CCCN1 |
Synonyms |
Pyrrolidine, 2-(3-butynyl)-, (R)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
a) Substituent Type and Position
- Target Compound : 2-(3-butynyl) group (alkyne) on pyrrolidine.
- Analog 1: (R)-2-Methyl-2-(2-propenyl)-pyrrolidine (CAS 733713-07-0) Substituent: 2-propenyl (allyl) group. Molecular Formula: C₈H₁₅N; Molecular Weight: 125.21 . Key Difference: Alkyne vs.
- Analog 2: 1-(3-Butenyl)-2-pyrrolidinecarboxaldehyde (CAS 174226-64-3) Substituent: 3-butenyl group and carboxaldehyde. Molecular Formula: C₉H₁₅NO; Molecular Weight: 153.22 .
- Analog 3: 2-(3-Pyridinyl)-1-pyrrolidineacetic acid (CAS 58409-55-5) Substituent: 3-pyridinyl and acetic acid groups. Molecular Formula: C₁₁H₁₄N₂O₂; Molecular Weight: 206.25 .
b) Aromatic vs. Aliphatic Substituents
Fluorophenyl Derivatives :
- Methoxy-Substituted Derivatives: Example: 2-(4-Methoxy-2,3,6-trimethylphenyl)-4-methylpyrrolidine (CAS 603089-80-1). Molecular Formula: C₁₅H₂₃NO; Molecular Weight: 233.36 . Comparison: Methoxy and methyl groups on the phenyl ring improve hydrophobicity and may influence receptor binding through π-π stacking.
Stereochemical Considerations
- Chirality : The (R)-configuration in the target compound contrasts with racemic mixtures of pyrrolidine boronic acids (e.g., derivatives in ). Enantiomers often exhibit divergent binding affinities and biological activities .
- Example : In -(2-naphthyl)pyrrolidine and its N-methyl derivative showed varying efficacy in reversing epinephrine-induced hypertension, highlighting stereochemistry’s role in pharmacological activity.
Physicochemical Properties
*Estimated based on molecular formula (C₉H₁₃N). †Predicted using XLogP3 for analogs.
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